molecular formula C21H20O7 B2366281 (Z)-methyl 2-((2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 859131-24-1

(Z)-methyl 2-((2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B2366281
CAS No.: 859131-24-1
M. Wt: 384.384
InChI Key: PDPRCQDZPXPLCO-NVMNQCDNSA-N
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Description

“(Z)-methyl 2-((2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate” is a chemical compound with the molecular formula C22H22O7 . It has a molecular weight of 398.4 g/mol . The compound is also known by other names such as “859666-13-0”, “AKOS002218065”, and "AKOS016306586" .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the following SMILES notation: "CC1=C(C=CC2=C1OC(=CC3=C(C=C(C=C3)OC)OC)C2=O)OC©C(=O)OC" . This notation provides a text representation of the compound’s structure, including the arrangement of its atoms and the bonds between them .


Physical and Chemical Properties Analysis

The compound has several computed properties, including a topological polar surface area of 80.3 Ų, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 7 . It also has a rotatable bond count of 7 . The exact mass and monoisotopic mass of the compound are both 398.13655304 g/mol .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Research has explored various synthesis techniques for compounds similar to (Z)-methyl 2-((2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate. For instance, studies have described the stereoselective synthesis of related thiazolidine derivatives, which are significant in medicinal chemistry (Hassan et al., 2020).

  • Chemical Reactions and Mechanisms : Various reactions and mechanisms involving similar compounds have been explored, such as the synthesis of pyrazolylthiazole and pyrazolyl-1,2,4-triazepine derivatives (Hassan et al., 2014). These studies contribute to understanding the chemical behavior of related compounds.

Potential Biological and Pharmacological Applications

  • Anticancer Activity : Some derivatives similar to this compound have been evaluated for their anticancer activity. For example, certain thiazolidine derivatives have shown significant activity against various cancer cell lines (Hassan et al., 2020).

  • Antimicrobial and Antioxidant Properties : Related benzoxazinyl pyrazolone arylidenes have been synthesized and evaluated for their antimicrobial and antioxidant properties (Sonia et al., 2013). This suggests potential applications in treating infections and oxidative stress.

  • Aldose Reductase Inhibition : Compounds similar to this compound have been studied as aldose reductase inhibitors, which are important in managing diabetic complications (Ali et al., 2012).

Properties

IUPAC Name

methyl 2-[[(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl]oxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O7/c1-12-16(27-11-19(22)26-4)8-7-15-20(23)18(28-21(12)15)9-13-5-6-14(24-2)10-17(13)25-3/h5-10H,11H2,1-4H3/b18-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPRCQDZPXPLCO-NVMNQCDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=CC3=C(C=C(C=C3)OC)OC)C2=O)OCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1O/C(=C\C3=C(C=C(C=C3)OC)OC)/C2=O)OCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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